molecular formula C12H8N2O B13866367 3-Oxo-3-quinolin-3-ylpropanenitrile

3-Oxo-3-quinolin-3-ylpropanenitrile

Cat. No.: B13866367
M. Wt: 196.20 g/mol
InChI Key: KPOPSAPQUPVPLU-UHFFFAOYSA-N
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Description

3-Oxo-3-quinolin-3-ylpropanenitrile is a heterocyclic organic compound featuring a quinoline ring attached to a propanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxo-3-quinolin-3-ylpropanenitrile typically involves the condensation of quinoline derivatives with appropriate nitrile precursors. One common method is the Knoevenagel condensation reaction, where quinoline-3-carbaldehyde reacts with malononitrile in the presence of a base such as piperidine . The reaction is usually carried out in an organic solvent like ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Oxo-3-quinolin-3-ylpropanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions on the quinoline ring can introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products Formed:

    Oxidation: Quinoline-3-carboxylic acids.

    Reduction: Quinoline-3-ylpropanamines.

    Substitution: Halogenated or nitrated quinoline derivatives.

Comparison with Similar Compounds

  • 3-Oxo-3-phenylpropanenitrile
  • 3-Oxo-3-(4-methoxyphenyl)propanenitrile
  • 3-Oxo-3-(4-bromophenyl)propanenitrile

Comparison: Compared to its analogs, 3-Oxo-3-quinolin-3-ylpropanenitrile exhibits unique properties due to the presence of the quinoline ring. This structural feature enhances its reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H8N2O

Molecular Weight

196.20 g/mol

IUPAC Name

3-oxo-3-quinolin-3-ylpropanenitrile

InChI

InChI=1S/C12H8N2O/c13-6-5-12(15)10-7-9-3-1-2-4-11(9)14-8-10/h1-4,7-8H,5H2

InChI Key

KPOPSAPQUPVPLU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C(=O)CC#N

Origin of Product

United States

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